Tingenone

Description

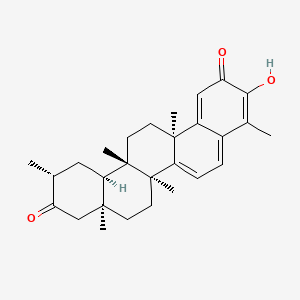

Structure

3D Structure

Properties

CAS No. |

50802-21-6 |

|---|---|

Molecular Formula |

C28H36O3 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

(6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |

InChI |

InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28?/m1/s1 |

InChI Key |

WSTYNZDAOAEEKG-JEVWOBKXSA-N |

SMILES |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3(C2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

Canonical SMILES |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tingenone; Maitenin; Maytenin; Tingenin A; Tingenon; |

Origin of Product |

United States |

Foundational & Exploratory

Tingenone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a quinonemethide triterpenoid, a class of natural products renowned for their diverse and potent biological activities. Found primarily within the Celastraceae family of plants, this compound and its analogues have garnered significant interest from the scientific community for their potential as therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Celastraceae family. Several species have been identified as rich sources of this compound, with the concentration varying depending on the plant part, geographical location, and season of collection. The root bark is often the most abundant source of this compound.

| Plant Species | Family | Plant Part | This compound Content | Reference |

| Maytenus phyllanthoides | Celastraceae | Root Bark | High | [1] |

| Crossopetalum rhacoma | Celastraceae | Root Bark | High | [1] |

| Cassine xylocarpa | Celastraceae | Root Bark | Moderate | [1] |

| Semialarium mexicanum | Celastraceae | Root Bark | Moderate | [1] |

| Maytenus ilicifolia | Celastraceae | Roots | Present | [2] |

| Salacia chinensis | Celastraceae | Not Specified | Present | |

| Elaeodendron croceum | Celastraceae | Not Specified | Present |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a compilation of methodologies reported in the scientific literature.

I. Extraction

A. Microwave-Assisted Extraction (MAE)

This method offers a rapid and efficient extraction of this compound with reduced solvent consumption compared to traditional methods.

-

Plant Material Preparation: Air-dried and powdered root bark of the source plant.

-

Solvent: Hexane is a commonly used solvent for selective extraction of quinonemethide triterpenes like this compound.

-

Protocol:

-

Place 10 g of the powdered plant material in a vessel suitable for microwave extraction.

-

Add 200 mL of hexane to the vessel.

-

Set the microwave extractor to a power of 800 W and a temperature of 60°C.

-

Perform the extraction for a duration of 15 minutes.

-

After extraction, filter the mixture to separate the extract from the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

-

II. Chromatographic Purification

A combination of chromatographic techniques is typically employed to isolate pure this compound from the crude extract.

A. Silica Gel Column Chromatography (Initial Fractionation)

This step is used to separate the crude extract into fractions of varying polarity.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (EtOAc).

-

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude hexane extract in a minimal amount of hexane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound based on the TLC profile.

-

B. Sephadex LH-20 Column Chromatography (Fine Purification)

This size-exclusion chromatography step is effective in removing pigments and other impurities of different molecular sizes.[1][3]

-

Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 1:1 ratio.

-

Protocol:

-

Swell the Sephadex LH-20 in the DCM:MeOH mobile phase and pack it into a column.

-

Dissolve the this compound-containing fractions from the silica gel column in a small volume of the mobile phase.

-

Apply the sample to the top of the Sephadex LH-20 column.

-

Elute the column with the DCM:MeOH (1:1) mixture.

-

Collect fractions and monitor by TLC.

-

Combine the pure this compound fractions and evaporate the solvent to yield the purified compound.

-

Biological Signaling Pathways

This compound, as a quinonemethide triterpene, is known to interact with several key signaling pathways implicated in cancer and inflammation. The quinone methide moiety is a reactive Michael acceptor, which allows it to covalently modify nucleophilic residues in proteins, thereby modulating their function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Quinonemethide triterpenes have been shown to inhibit this pathway.

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of the Nrf2 pathway can protect cells from oxidative stress and is a target for cancer chemoprevention.

Caption: this compound-mediated activation of the Nrf2 antioxidant response pathway.

Experimental Workflow for this compound Isolation and Bioactivity Screening

The following diagram outlines a logical workflow from plant material to the assessment of biological activity.

Caption: Experimental workflow for this compound isolation and bioactivity screening.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic development. This guide provides a foundational understanding of its natural origins, robust methods for its isolation and purification, and insights into its molecular mechanisms of action. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers dedicated to the exploration of novel, plant-derived therapeutic agents. Further investigation into the pharmacology and toxicology of this compound is warranted to fully elucidate its clinical potential.

References

Tingenone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tingenone is a naturally occurring quinonoid triterpene that has garnered significant interest within the scientific community due to its complex chemical architecture and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by a summary of key spectroscopic data and detailed experimental methodologies cited in seminal literature. The guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound is chemically classified as a pentacyclic triterpenoid with a quinone-methide core. Its systematic IUPAC name is (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione[1]. The molecule is also known by several synonyms, including Maitenin and Tingenin A[1].

The structure of this compound was elucidated through extensive spectroscopic analysis and chemical correlation studies. It is structurally related to other well-known triterpenoids like celastrol and pristimerin[2]. A key structural feature of this compound is that it is considered to be 20-decarboxy-21-oxocelastrol[2].

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₃ | PubChem |

| Molecular Weight | 420.58 g/mol | PubChem |

| IUPAC Name | (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione | PubChem |

| CAS Number | 50802-21-6 | PubChem |

| Appearance | Orange pigment | Delle Monache et al., 1973 |

| Melting Point | 182-183 °C | Delle Monache et al., 1973 |

| ¹H NMR (CDCl₃, δ) | Signals for aromatic, vinyl, secondary, and tertiary methyl protons have been reported. | Delle Monache et al., 1973 |

| ¹³C NMR (CDCl₃, δ) | Characteristic signals for quinone, ketone, and terpenoid carbons. | (Data inferred from structure) |

| Infrared (IR) νₘₐₓ | Bands corresponding to hydroxyl, carbonyl (ketone and quinone) groups. | Delle Monache et al., 1973 |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | Delle Monache et al., 1973 |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular identity and biological activity. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been determined as (6aS,6bS,8aS,11R,12aR,14aR) , as defined by the Cahn-Ingold-Prelog priority rules[1].

Experimental Protocols

The following sections outline the generalized experimental methodologies that would have been employed in the isolation and structural elucidation of this compound, based on standard practices in natural product chemistry from the era of its discovery. For precise details, it is imperative to consult the primary literature, notably F. Delle Monache, et al., J. Chem. Soc., Perkin Trans. 1, 1973, and F. Delle Monache, et al., Gazzetta Chimica Italiana, 1972.

Isolation of this compound

This compound has been isolated from various plant species, particularly from the Celastraceae and Hippocrateaceae families[2]. A general protocol for its extraction and isolation would involve the following steps:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C spectra. 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for assigning the proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS):

-

Technique: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared.

-

Analysis: The analysis would provide the accurate mass of the molecular ion, confirming the molecular formula, and the fragmentation pattern would offer valuable clues about the structural components of the molecule.

Infrared (IR) Spectroscopy:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: The sample could be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Analysis: The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches, characteristic of the quinone and ketone moieties in this compound.

Circular Dichroism (CD) Spectroscopy:

-

Purpose: To provide information about the stereochemical features of the molecule.

-

Sample Preparation: A solution of this compound of a known concentration would be prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).

-

Analysis: The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would exhibit characteristic Cotton effects that are dependent on the absolute configuration of the chiral centers.

Logical Relationships in Structure Elucidation

The determination of this compound's complex structure is a logical process that integrates data from various analytical techniques. The following diagram illustrates the relationships between the experimental data and the deduced structural features.

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of rigorous chemical and spectroscopic methods. This guide has summarized the key structural features, provided a compilation of important data, and outlined the experimental approaches typically used for the characterization of such complex natural products. A thorough understanding of this compound's structure and stereochemistry is fundamental for any further research into its synthesis, derivatization, and biological evaluation. For professionals in drug development, this information is critical for understanding its mechanism of action and for the design of novel therapeutic agents based on its scaffold.

References

Tingenone: A Natural Compound with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tingenone, a quinonemethide triterpenoid primarily isolated from plants of the Celastraceae family, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides an in-depth overview of the biological activity of this compound in various cancer cell lines. It summarizes key quantitative data on its cytotoxic effects, details the experimental protocols for assessing its activity, and elucidates the molecular mechanisms and signaling pathways involved in this compound-induced cancer cell death. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

The quest for novel and effective anti-cancer agents has led to the extensive exploration of natural products. This compound, a member of the quinonemethide triterpenoid family, has demonstrated potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. Its complex chemical structure and multifaceted biological effects make it a compelling candidate for further investigation and development as a potential cancer therapeutic. This guide aims to consolidate the current scientific knowledge on the anti-cancer properties of this compound, with a focus on its activity in various cancer cell lines.

Cytotoxic Activity of this compound in Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated in several cancer cell lines using various assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| LM3 | Murine Breast Cancer | ~2 | MTT | [1][2] |

| LP07 | Murine Lung Cancer | ~5 | MTT | [1][2] |

| HL-60 | Human Acute Myeloid Leukemia | Not explicitly stated, but showed marked cytotoxicity | MTT | [1][2] |

Note: The available literature provides a limited scope of IC50 values for this compound across a wide range of human cancer cell lines. Further research is required to establish a more comprehensive cytotoxicity profile.

Mechanisms of this compound-Induced Cancer Cell Death

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound has been shown to be a potent inducer of apoptosis in cancer cells.

In human acute myeloid leukemia (AML) HL-60 cells, this compound's mechanism of apoptosis induction involves:

-

Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.

-

DNA Double-Strand Breaks: The elevated ROS levels contribute to the formation of DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis.

-

Activation of JNK/p38 MAPK Pathway: this compound activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are key regulators of cellular responses to stress and can initiate apoptosis.

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in HL-60 cells:

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell proliferation due to defects in cell cycle checkpoints. This compound has been shown to interfere with the cell cycle progression of cancer cells, leading to cell cycle arrest. While the specific phase of arrest can vary between cell lines, reports suggest that this compound can induce arrest at the G2/M phase. This arrest prevents the cell from entering mitosis and undergoing division, thereby inhibiting tumor growth. Key proteins involved in the G2/M transition, such as Cyclin B1 and CDK1, are potential targets of this compound's action.

The following diagram illustrates a general workflow for investigating this compound-induced cell cycle arrest:

Impact on Key Signaling Pathways

While direct evidence of this compound's effects on the PI3K/Akt and NF-κB pathways is still emerging, these pathways are critical regulators of cell survival, proliferation, and inflammation in cancer, making them likely targets for this compound's anti-cancer activity.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Based on the pro-apoptotic and anti-proliferative effects of this compound, it is plausible that it may exert its effects by downregulating the PI3K/Akt pathway. This could occur through the inhibition of Akt phosphorylation, thereby preventing the activation of downstream pro-survival targets.

The following diagram illustrates the canonical PI3K/Akt signaling pathway and potential points of inhibition:

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is frequently observed in various cancers and is associated with tumor progression and resistance to therapy. By inducing apoptosis, this compound may directly or indirectly inhibit the NF-κB pathway, which is known to upregulate anti-apoptotic proteins. A potential mechanism could involve the inhibition of IκB kinase (IKK) phosphorylation, which would prevent the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound:

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-IKK, IKK, NF-κB p65, Cyclin B1, CDK1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its ability to modulate critical signaling pathways, potentially including the PI3K/Akt and NF-κB pathways, underscores its therapeutic promise. However, further research is imperative to fully elucidate its mechanisms of action and to expand its cytotoxic profile across a broader range of human cancer cell lines.

Future research should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound in a large panel of human cancer cell lines to identify the most sensitive cancer types.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its direct effects on key signaling pathways, such as PI3K/Akt and NF-κB, through techniques like western blotting for phosphorylation status and kinase assays.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when combined with existing chemotherapeutic agents or targeted therapies.

A deeper understanding of the biological activities of this compound will be instrumental in guiding its development as a novel and effective therapeutic agent for the treatment of cancer.

References

Tingenone's Peripheral Antinociceptive Action: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tingenone, a pentacyclic triterpene isolated from plants of the Maytenus genus, has demonstrated significant peripheral antinociceptive properties in preclinical models. This document provides an in-depth technical overview of the molecular mechanisms underpinning this effect. Evidence points to a multi-pronged mechanism of action involving the activation of the endogenous opioidergic and cannabinoid systems, which subsequently engage the nitric oxide-cyclic GMP-ATP-sensitive potassium channel (NO/cGMP/K-ATP) signaling cascade. This guide synthesizes the available data, details the experimental protocols used for its elucidation, and presents the involved signaling pathways for clarity.

Introduction

The search for novel, non-central acting analgesics remains a priority in drug development to mitigate the side effects associated with conventional pain therapies. This compound, a natural compound, has emerged as a promising candidate due to its potent antinociceptive effects localized to the periphery. This action is primarily observed as a reversal of hyperalgesia induced by inflammatory mediators like prostaglandin E2 (PGE2). This whitepaper consolidates the current understanding of how this compound modulates peripheral nociceptive signaling at the molecular level.

Core Mechanisms of Peripheral Antinociception

This compound's analgesic activity is not mediated by a single pathway but rather by the concerted activation of several key endogenous pain-modulating systems in peripheral sensory neurons.

Involvement of the Opioidergic System

This compound's activity is significantly dependent on the activation of peripheral opioid receptors. Local administration of this compound produces an antinociceptive effect that is reversed by the non-selective opioid antagonist naloxone.[1][2] Further investigation has revealed that this effect is mediated by all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1][2] This indicates that this compound likely promotes the local release or enhances the action of endogenous opioid peptides. This hypothesis is strengthened by the observation that bestatine, an aminopeptidase inhibitor that prevents the degradation of endogenous opioids, potentiates this compound's antinociceptive effect.[1][2]

Involvement of the Cannabinoid System

The endocannabinoid system is another critical component of this compound's mechanism of action. The antinociceptive effect of this compound is antagonized by the selective cannabinoid type 2 (CB2) receptor antagonist, AM630.[3][4] However, the selective CB1 receptor antagonist, AM251, does not alter this compound's effect, indicating a specific action via the CB2 receptor.[3][4] The CB2 receptor is primarily expressed on immune cells and to a lesser extent on peripheral nerve terminals, and its activation is known to reduce inflammatory pain without the psychotropic effects associated with CB1 receptor activation.

The L-Arginine/NO/cGMP/K-ATP Pathway

A crucial downstream signaling cascade for both the opioidergic and cannabinoid systems in this context appears to be the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/ATP-sensitive potassium (K-ATP) channel pathway.[1][5] this compound's peripheral antinociception is blocked by inhibitors of key components of this pathway:

-

Nitric Oxide Synthase (NOS): The non-selective NOS inhibitor L-NOArg and the selective neuronal NOS (nNOS) inhibitor L-NPA reverse this compound's effect. Inhibitors for endothelial (eNOS) and inducible (iNOS) isoforms have no impact, pinpointing nNOS as the key enzyme.[1][5]

-

Soluble Guanylyl Cyclase (sGC): ODQ, a selective inhibitor of sGC, also prevents the antinociceptive effect.[1][5]

-

ATP-sensitive K+ Channels (K-ATP): The K-ATP channel blocker glibenclamide effectively antagonizes this compound's action.[1][5]

Conversely, the effect of a low dose of this compound is intensified by zaprinast, a phosphodiesterase inhibitor that prevents the breakdown of cGMP, further confirming the role of this second messenger.[1][5]

Data Presentation: Summary of Mechanistic Studies

The following tables summarize the qualitative outcomes of key pharmacological inhibitor studies. The primary endpoint in these experiments is the reversal of prostaglandin E2 (PGE2)-induced hyperalgesia in the mouse paw pressure test.

Table 1: Opioidergic Pathway Involvement

| Compound Administered with this compound | Target | Effect on this compound's Antinociception | Reference |

| Naloxone | Non-selective opioid receptor antagonist | Reversed | [1][2] |

| Clocinnamox | µ-opioid receptor antagonist | Reversed | [1][2] |

| Naltrindole | δ-opioid receptor antagonist | Reversed | [1][2] |

| Nor-binaltorphimine | κ-opioid receptor antagonist | Reversed | [1][2] |

| Bestatine | Aminopeptidase inhibitor | Potentiated | [1][2] |

Table 2: Cannabinoid Pathway Involvement

| Compound Administered with this compound | Target | Effect on this compound's Antinociception | Reference |

| AM630 | CB2 receptor antagonist | Reversed | [3][4] |

| AM251 | CB1 receptor antagonist | No Effect | [3][4] |

Table 3: L-Arginine/NO/cGMP/K-ATP Pathway Involvement

| Compound Administered with this compound | Target | Effect on this compound's Antinociception | Reference |

| L-NOArg | Non-selective NOS inhibitor | Reversed | [1][5] |

| L-NPA | Neuronal NOS (nNOS) inhibitor | Reversed | [1][5] |

| L-NIO | Endothelial NOS (eNOS) inhibitor | No Effect | [1][5] |

| L-NIL | Inducible NOS (iNOS) inhibitor | No Effect | [1][5] |

| ODQ | Soluble Guanylyl Cyclase (sGC) inhibitor | Reversed | [1][5] |

| Glibenclamide | ATP-sensitive K+ channel blocker | Reversed | [1][5] |

| Zaprinast | cGMP-specific phosphodiesterase inhibitor | Potentiated | [1][5] |

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed molecular pathways for this compound's action.

Caption: this compound's Opioidergic Antinociceptive Pathway.

Caption: this compound's CB2 and NO/cGMP/K-ATP Signaling Cascade.

Experimental Protocols

The primary model used to investigate this compound's peripheral antinociceptive action is the mouse paw pressure test following the induction of hyperalgesia with prostaglandin E2 (PGE2).

Animal Model and Hyperalgesia Induction

-

Species: Male Swiss mice are typically used.

-

Hyperalgesic Agent: Prostaglandin E2 (PGE2) is administered via intraplantar (i.pl.) injection into the right hind paw at a dose of 2 µ g/paw .[1][2][3][4] This induces a state of localized pain hypersensitivity.

-

Acclimatization: Animals are allowed to acclimate to the testing environment before any procedures.

Paw Pressure Test (Randall-Selitto Test)

-

Objective: To measure the mechanical nociceptive threshold, i.e., the pressure (in grams) at which the animal withdraws its paw.

-

Apparatus: An analgesymeter is used, which applies a linearly increasing mechanical force to the dorsal surface of the mouse's paw.

-

Procedure:

-

A baseline nociceptive threshold is determined for each mouse before any injections.

-

PGE2 (2 µ g/paw ) is injected into the paw.

-

After a set period for hyperalgesia to develop (typically 2-3 hours), the nociceptive threshold is measured again to confirm hypersensitivity (a significant decrease in the pressure tolerated).

-

This compound (e.g., 200 µ g/paw ) or vehicle is administered via intraplantar injection into the same paw.[3][4]

-

The nociceptive threshold is measured at various time points post-tingenone administration (e.g., 1, 2, 3, and 4 hours) to assess the antinociceptive (anti-hyperalgesic) effect.

-

-

Pharmacological Intervention: To investigate the mechanism of action, specific antagonists (e.g., naloxone, AM630, L-NOArg) are co-administered with this compound, typically injected 10-15 minutes prior to the this compound injection. A reversal of this compound's effect by an antagonist indicates the involvement of that specific pathway.

Experimental Workflow

Caption: Workflow for the Paw Pressure Hyperalgesia Assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its peripheral antinociceptive effects through a sophisticated mechanism involving the activation of local opioidergic and CB2 cannabinoid receptors. These receptor systems appear to converge on the L-arginine/NO/cGMP/K-ATP channel pathway, leading to neuronal hyperpolarization and a reduction in nociceptive signaling. The lack of CB1 receptor involvement suggests that this compound may be devoid of central psychotropic side effects, making it an attractive candidate for further development.

Future research should focus on:

-

Quantitative Pharmacodynamics: Establishing precise dose-response relationships and ED50 values for this compound and its reversal by various antagonists.

-

Receptor Binding Assays: Conducting in vitro binding assays to determine if this compound acts as a direct agonist at opioid and CB2 receptors or if its effect is indirect (e.g., promoting endogenous ligand release).

-

Broader Nociceptive Models: Evaluating the efficacy of this compound in other models of inflammatory and neuropathic pain.

-

Safety and Toxicology: Comprehensive toxicological studies are required to assess the safety profile of this compound for potential clinical applications.

This multi-target mechanism positions this compound as a compelling lead compound for the development of a new class of peripheral analgesics.

References

- 1. This compound, a pentacyclic triterpene, induces peripheral antinociception due to NO/cGMP and ATP-sensitive K(+) channels pathway activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a pentacyclic triterpene, induces peripheral antinociception due to opioidergic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a pentacyclic triterpene, induces peripheral antinociception due to cannabinoid receptors activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interplay of cannabinoid 2 (CB2) receptors with nitric oxide synthases, oxidative and nitrative stress, and cell death during remote neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinonemethide Triterpenes: A Deep Dive into Their Therapeutic Potential and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinonemethide triterpenes, a class of natural products predominantly found in the Celastraceae family of plants, have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds, characterized by a unique quinonemethide moiety fused to a triterpenoid backbone, have demonstrated promising anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties in a plethora of preclinical studies. This technical guide provides a comprehensive literature review of quinonemethide triterpenes, with a focus on their cytotoxic effects on cancer cells, the underlying molecular mechanisms, and detailed experimental protocols for their investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Cytotoxic Activity of Quinonemethide Triterpenes

A significant body of research has focused on the anticancer potential of quinonemethide triterpenes. Compounds such as celastrol, pristimerin, maytenin, and tingenone have been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds vary depending on the specific triterpene, the cancer cell line, and the duration of treatment.

Quantitative Data on Cytotoxicity

The following tables summarize the IC50 values of prominent quinonemethide triterpenes against various cancer cell lines, providing a comparative overview of their cytotoxic potency.

Table 1: IC50 Values of Pristimerin in Human Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |

| Breast Cancer | MDA-MB-231 | 24 | 0.5 - 0.6 |

| MCF-7 | 48 | 0.4 - 0.6 | |

| Lung Cancer | A549 | 72 | 0.4 - 0.6 |

| NCI-H460 | 48 | 0.35 | |

| Prostate Cancer | PC-3 | 48 | 0.8 |

| DU145 | 48 | 1.2 | |

| Pancreatic Cancer | PANC-1 | 48 | 0.5 |

| MiaPaCa-2 | 48 | 0.7 | |

| Fibrosarcoma | HT1080 | 24 | 0.16 |

| 48 | 0.13 | ||

| Osteosarcoma | MNNG | 24 | 0.8 - 0.9 |

| 143B | 24 | 0.5 - 0.6 |

Table 2: IC50 Values of Celastrol in Human Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |

| Prostate Cancer | LNCaP | Not Specified | 0.05 - 1 |

| DU145 | Not Specified | 0.05 - 1 | |

| PC3 | Not Specified | 0.05 - 1 | |

| Pancreatic Cancer | PANC-1 | Not Specified | 1.5 - 2.5 |

| BxPC-3 | Not Specified | 1.0 - 2.0 | |

| Breast Cancer | MDA-MB-231 | 48 | 1.2 |

| MCF-7 | 48 | 2.1 | |

| Lung Cancer | A549 | 48 | 1.8 |

Table 3: IC50 Values of Maytenin and this compound in Human Cancer Cell Lines

| Compound | Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |

| Maytenin | Head and Neck SCC | SCC9 | 24 | ~2.5 |

| SCC25 | 24 | ~3.0 | ||

| FaDu | 24 | ~2.0 | ||

| This compound | Murine Leukemia | P-388 | Not Specified | Potent |

Key Signaling Pathways Modulated by Quinonemethide Triterpenes

The cytotoxic and other biological effects of quinonemethide triterpenes are mediated through their interaction with a complex network of intracellular signaling pathways. These compounds are known to be pleiotropic, targeting multiple nodes within these pathways to induce cellular responses such as apoptosis, cell cycle arrest, and inhibition of inflammation and angiogenesis.

Apoptosis Induction

A primary mechanism by which quinonemethide triterpenes exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved by targeting key components of both the intrinsic and extrinsic apoptotic pathways.

Caption: Quinonemethide triterpenes induce apoptosis via intrinsic and extrinsic pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Quinonemethide triterpenes, particularly celastrol, have been shown to inhibit this pathway at multiple levels.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinonemethide triterpenes.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is a key feature of many cancers. Quinonemethide triterpenes are potent inhibitors of the NF-κB signaling pathway.

Caption: Quinonemethide triterpenes inhibit the NF-κB signaling pathway.

Detailed Experimental Protocols

To facilitate further research into the biological activities of quinonemethide triterpenes, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Quinonemethide triterpene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the quinonemethide triterpene in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Quinonemethide triterpene

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the quinonemethide triterpene at the desired concentration for the specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Materials:

-

White 96-well plates

-

Cancer cell lines

-

Quinonemethide triterpene

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Protocol:

-

Seed cells in a white 96-well plate and treat with the quinonemethide triterpene.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Gently mix the contents of the wells by shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

The luminescence signal is proportional to the amount of caspase activity.

Experimental Workflow for Investigating Anticancer Activity

The following diagram illustrates a typical workflow for the initial investigation of the anticancer properties of a quinonemethide triterpene.

Caption: A typical experimental workflow for evaluating the anticancer activity of quinonemethide triterpenes.

Conclusion

Quinonemethide triterpenes represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. Their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival makes them attractive candidates for further drug development. This technical guide provides a solid foundation for researchers interested in exploring the multifaceted biological activities of these fascinating compounds. The provided data, pathway diagrams, and experimental protocols are intended to streamline research efforts and contribute to the advancement of our understanding and utilization of quinonemethide triterpenes in medicine. Further investigations into their in vivo efficacy, safety profiles, and potential for synergistic combinations with existing chemotherapeutic agents are warranted.

Tingenone: From Traditional Remedy to Modern Scientific Inquiry

A Technical Guide on its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a pentacyclic, quinone-methide triterpenoid that has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] Isolated from various plant species within the Celastraceae family, this natural compound has roots in traditional medicine, where extracts of these plants have been used for centuries to treat a range of ailments.[3][4][5] This technical guide provides an in-depth exploration of the discovery of this compound, its historical use in traditional practices, and the modern scientific investigations that have begun to unravel its complex mechanisms of action. The document details its physicochemical properties, summarizes its pharmacological activities with quantitative data, outlines key experimental protocols for its study, and visualizes its known signaling pathways.

Discovery and Traditional Medicine

Initial Isolation and Sources

This compound was first isolated from plants belonging to the Celastraceae family, which is known for being a rich source of bioactive triterpenes.[3] It is prominently found in species of the Maytenus and Salacia genera. Notable plant sources include:

-

Maytenus guianensis (Chichuá), an endemic species from the Amazon used in folk medicine.[3]

-

Maytenus imbricata[6]

-

Maytenus laevis (Chuchuhuasi), traditionally used in Latin America for treating rheumatism and cancer.[4]

-

Salacia impressifolia, an Amazonian plant.[2]

The discovery of this compound was a result of phytochemical investigations into the traditional uses of these plants, aiming to identify the specific compounds responsible for their therapeutic effects.

Historical Use in Traditional Medicine

Ethnobotanical records show that plants containing this compound have a long history of use in traditional medicine systems, particularly in South America and Africa.[4][5] Species of the Maytenus genus are widely recognized for their medicinal properties.[5] Traditional applications include treatments for:

-

Inflammatory Conditions: Such as rheumatism, arthritis, and general pain.[4][5]

-

Gastrointestinal Issues: Including ulcers and gastritis.[5]

-

Cancer: Used empirically for the treatment of various tumors.[4]

-

Infections: Employed for their antimicrobial properties against bacterial and fungal ailments.[1][3]

The use of "chuchuhuasi" (Maytenus laevis) for pain and cancer is a well-documented example of the traditional relevance of this compound-containing plants.[4] This historical context has provided a crucial roadmap for modern pharmacological research into the compound's potential.

Physicochemical Properties

This compound is a complex pentacyclic triterpene. Its structure features a distinctive quinone-methide system in rings A/B, which has been identified as essential for many of its biological activities, particularly its antimicrobial effects.[1]

| Property | Value |

| Molecular Formula | C₂₈H₃₆O₃ |

| Molecular Weight | 420.6 g/mol |

| Class | Pentacyclic Triterpenoid |

| Key Structural Feature | Quinone-methide chromophore |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antinociceptive, and antimicrobial activities.

Table 1: Summary of this compound's Biological Activities

| Activity | Target/Model | Key Findings & Quantitative Data | Reference |

| Cytotoxic / Anticancer | Acute Myeloid Leukemia (AML) HL-60 cells | Induces caspase-dependent apoptosis; reduces cell growth. | [2] |

| Various Cancer Cell Lines | Exhibits potent cytotoxicity. | [2] | |

| Antiviral | Herpes Simplex Virus (HSV) | Acid-rearranged phenolic analogues show significant activity (EC₅₀: 2–6 µg/ml). | [1] |

| Antinociceptive (Pain Relief) | Prostaglandin E₂ (PGE₂) induced hyperalgesia in mice | A 200 µ g/paw dose induces a local antinociceptive effect. | [6] |

| Antimicrobial | Bacteria and Fungi | The quinone-methide moiety is necessary for its antibacterial and antifungal effects. | [1] |

| Anti-inflammatory | LPS-activated macrophages | Inhibits nitric oxide (NO) production. | [7] |

Mechanisms of Action & Signaling Pathways

Scientific studies have begun to elucidate the molecular pathways through which this compound exerts its therapeutic effects.

Anticancer Mechanism in Acute Myeloid Leukemia (AML)

In AML HL-60 cells, this compound induces apoptosis through a mechanism involving oxidative stress.[2] It downregulates thioredoxin, a key antioxidant protein, which leads to an increase in reactive oxygen species (ROS). This oxidative stress causes DNA double-strand breaks, ultimately activating the JNK/p38 MAP kinase signaling pathways, which trigger programmed cell death.[2] The process is also dependent on the activation of caspases, central executioners of apoptosis.[2]

Caption: this compound-induced apoptotic pathway in AML cells.

Peripheral Antinociceptive Mechanism

This compound's pain-relieving effects are mediated peripherally through the activation of the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[6] This signaling cascade leads to the opening of ATP-sensitive potassium (KATP) channels. The resulting potassium ion efflux causes hyperpolarization of nociceptive neurons, reducing their excitability and thus blocking the transmission of pain signals.[6]

Caption: Antinociceptive signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and isolation of this compound from plant material, such as the root bark of Maytenus species.

Caption: General workflow for this compound extraction and isolation.

Methodology:

-

Plant Material Preparation: The root bark of the source plant is collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.[8]

-

Solvent Extraction: The powdered material is subjected to extraction, typically using a non-polar solvent like n-hexane. This can be done through maceration (soaking at room temperature) or Soxhlet extraction for higher efficiency.[4][8]

-

Concentration: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel.[4]

-

Fractionation: A solvent gradient (e.g., increasing polarity from n-hexane to ethyl acetate) is used to elute the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled, concentrated, and further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of this compound to inhibit cancer cell proliferation.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HL-60, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures this compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

Methodology:

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.[7]

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A set of untreated cells serves as a negative control.

-

Incubation: The plate is incubated for 24 hours to allow for NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent.[7]

-

Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated (but untreated) control cells.[7]

Conclusion

This compound stands as a compelling example of a natural product whose journey from a traditional ethnobotanical remedy to a subject of rigorous scientific investigation is well underway. Its well-defined chemical structure and broad range of potent biological activities, particularly its anticancer and antinociceptive properties, make it a promising lead compound for drug development. The elucidation of its molecular mechanisms, such as the induction of apoptosis via oxidative stress and the modulation of pain pathways, provides a solid foundation for further preclinical and clinical studies. The detailed protocols provided herein offer a standardized framework for researchers to continue exploring the therapeutic potential of this remarkable triterpenoid. Future research should focus on optimizing its structure to enhance efficacy and reduce potential toxicity, paving the way for novel this compound-based therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound and 22-hydroxythis compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological potential of Maytenus species and isolated constituents, especially this compound, for treatment of painful inflammatory diseases – ScienceOpen [scienceopen.com]

- 6. This compound, a pentacyclic triterpene, induces peripheral antinociception due to NO/cGMP and ATP-sensitive K(+) channels pathway activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tingenone: A Potential Modulator of Central Nervous System Function through the Nitric Oxide Pathway

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tingenone, a pentacyclic triterpene, has demonstrated significant biological activity, with emerging evidence pointing towards its potential influence on the nervous system. While direct research into its effects on the central nervous system (CNS) is in its nascent stages, peripheral studies have elucidated a clear mechanism of action involving the L-arginine/nitric oxide/cyclic guanosine monophosphate/ATP-sensitive potassium channel (L-arginine/NO/cGMP/KATP) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, detailing the experimental evidence for its peripheral antinociceptive properties and exploring the potential translation of these mechanisms to the CNS. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and presents visual representations of the implicated signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a quinone-methide pentacyclic triterpenoid isolated from species of the Celastraceae family, traditionally used in folk medicine for a variety of ailments. Modern pharmacological studies have begun to validate some of these traditional uses, with a particular focus on its anti-inflammatory, antitumoral, and, more recently, its effects on the nervous system. This whitepaper will focus on the neuropharmacological profile of this compound, with a specific emphasis on its known peripheral effects and the strong potential for analogous mechanisms within the central nervous system. The brain is highly susceptible to oxidative stress due to its high metabolic rate and oxygen consumption, making compounds that can modulate related pathways, such as the nitric oxide system, of significant interest for neurotherapeutics.[1][2][3]

Peripheral Nervous System Effects of this compound: Antinociception

The most definitive research on this compound's effects on the nervous system comes from studies on its antinociceptive (pain-relieving) properties in the peripheral nervous system. A key study by Filho et al. (2015) demonstrated that this compound induces a peripheral antinociceptive effect in mice.[4] The primary mechanism identified is the activation of the L-arginine/NO/cGMP/KATP channel pathway.

Quantitative Data from Antinociception Studies

The following table summarizes the key quantitative findings from the study by Filho et al. (2015), which investigated the effect of this compound and various inhibitors on prostaglandin E2 (PGE2)-induced hyperalgesia in the paw pressure test in mice.

| Treatment Group | Dose/Concentration | Effect on this compound-Induced Antinociception | Inference |

| This compound | 200 µ g/paw | Induces local antinociception | This compound has analgesic properties. |

| L-NOArg (non-selective NOS inhibitor) + this compound | 50 µ g/paw | Antagonized the effect of this compound | This compound's effect is dependent on nitric oxide synthase (NOS). |

| L-NPA (neuronal NOS inhibitor) + this compound | 50 µ g/paw | Antagonized the effect of this compound | The neuronal isoform of NOS (nNOS) is involved. |

| L-NIO (endothelial NOS inhibitor) + this compound | 50 µ g/paw | No alteration of this compound's effect | The endothelial isoform of NOS (eNOS) is not involved. |

| L-NIL (inducible NOS inhibitor) + this compound | 50 µ g/paw | No alteration of this compound's effect | The inducible isoform of NOS (iNOS) is not involved. |

| ODQ (soluble guanylyl cyclase inhibitor) + this compound | 50 µ g/paw | Prevented the antinociceptive effect | The signaling pathway involves soluble guanylyl cyclase (sGC). |

| Zaprinast (cGMP-specific PDE inhibitor) + this compound (lower dose) | 50 µ g/paw | Intensified the antinociceptive effect | The pathway is mediated by cyclic guanosine monophosphate (cGMP). |

| Glibenclamide (ATP-sensitive K+ channel blocker) + this compound | 50 µ g/paw | Prevented the antinociceptive effect | ATP-sensitive potassium (KATP) channels are the final effectors. |

| Other K+ channel blockers (TEA, dequalinium, paxilline) + this compound | Various | No effect on this compound's antinociception | The effect is specific to KATP channels. |

Signaling Pathway of this compound-Induced Peripheral Antinociception

The data strongly suggest a sequential activation of a signaling cascade initiated by this compound. The following diagram illustrates this pathway.

Potential Central Nervous System Effects of this compound

While direct evidence of this compound's action in the CNS is currently lacking, the components of its peripheral signaling pathway are all present and functionally significant within the brain. This suggests that this compound, should it cross the blood-brain barrier, could exert a range of effects on the CNS.

The nitric oxide/cGMP signaling pathway is a crucial mediator of various CNS processes, including synaptic plasticity, neurotransmission, and the modulation of pain perception at the spinal and supraspinal levels.[5][6][7][8][9] ATP-sensitive potassium channels are also widely distributed in the CNS and are involved in neuroprotection, regulation of neuronal excitability, and have been implicated in conditions such as epilepsy and ischemic stroke.

Hypothetical CNS Signaling Pathway of this compound

Based on the peripheral mechanism, a hypothetical signaling cascade for this compound's potential action in a CNS neuron is proposed below.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on the nervous system.

In Vivo Antinociception and Motor Coordination Assays

A general workflow for in vivo testing of this compound's potential CNS effects would involve initial screening for antinociceptive and motor effects.

References

- 1. 2.3.3. hot plate test [bio-protocol.org]

- 2. Formalin Test Protocol - IMPReSS [web.mousephenotype.org]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. This compound, a pentacyclic triterpene, induces peripheral antinociception due to NO/cGMP and ATP-sensitive K(+) channels pathway activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iasp-pain.org [iasp-pain.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitroxidative signaling mechanisms in pathological pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuromodulatory effects of nitric oxide in pain perception [iris.unito.it]

- 9. Pain Modulation by Nitric Oxide in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Tingenone from Maytenus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a quinonemethide pentacyclic triterpenoid found in species of the Celastraceae family, notably the Maytenus genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic properties. This document provides a detailed protocol for the extraction and purification of this compound from Maytenus species, primarily targeting the root bark, which is a rich source of this compound. Additionally, it outlines the hypothesized anti-inflammatory signaling pathway of this compound, offering valuable insights for drug development applications.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound, compiled from various studies. These values can be used as a benchmark for researchers undertaking this protocol.

Table 1: this compound Content in Crude Extracts of Maytenus Species

| Plant Material | Extraction Solvent | This compound Concentration in Crude Extract (mg/g) | Reference |

| Maytenus phyllanthoides (Root Bark) | Hexane | 0.012 ± 0.001 | [1] |

| Cassine xylocarpa (Root Bark) | Hexane | 0.010 ± 0.000 | [1] |

| Semialarium mexicanum (Root Bark) | Hexane | 0.008 ± 0.001 | [1] |

| Crossopetalum rhacoma (Root Bark) | Hexane | 0.004 ± 0.000 | [1] |

Table 2: Indicative Yields and Purity after Purification Steps

| Purification Step | Stationary Phase | Mobile Phase | Indicative Purity | Indicative Recovery Yield |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | >95% | 80-90% |

| Reversed-Phase Flash Chromatography | C18 Silica Gel | Ionic Liquid Modified Mobile Phase | >96% | 90-92% |

Note: The indicative yields and purity are based on typical chromatographic separations of similar natural products and may vary depending on the initial concentration of this compound in the crude extract and the specific chromatographic conditions.

Experimental Protocols

Extraction of this compound from Maytenus Root Bark

This protocol describes a solid-liquid extraction method optimized for quinonemethide triterpenoids like this compound.

Materials and Equipment:

-

Dried and powdered root bark of Maytenus species

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Soxhlet apparatus or round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: Air-dry the root bark of the Maytenus species and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: An n-hexane:ethyl acetate (EtOAc) mixture (e.g., 1:1 v/v) is an effective solvent system for extracting this compound. Pure n-hexane can also be utilized.

-

Extraction Process (Soxhlet): a. Place approximately 50-100 g of the powdered root bark into a thimble and insert it into the Soxhlet extractor. b. Fill a round-bottom flask with 500 mL of the chosen extraction solvent. c. Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle. d. Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor runs clear.

-

Extraction Process (Maceration with Reflux): a. Place 100 g of the powdered root bark in a 1 L round-bottom flask. b. Add 500 mL of the extraction solvent to the flask. c. Attach a reflux condenser and heat the mixture to the solvent's boiling point for 4-6 hours with constant stirring. d. Allow the mixture to cool to room temperature.

-

Filtration and Concentration: a. Filter the extract through filter paper to remove the plant debris. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

-

Drying and Storage: Dry the crude extract in a desiccator to remove any residual solvent. Store the dried extract at 4°C in a sealed container.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

Procedure:

-

Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase. d. Equilibrate the column by running n-hexane through it until the packing is stable.

-

Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (n-hexane). b. Carefully load the dissolved sample onto the top of the silica gel column.

-

Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50% EtOAc in hexane). This is known as a step-gradient elution. c. Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

-

Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). c. Visualize the spots under a UV lamp. This compound typically appears as a distinct spot.

-

Pooling and Concentration: a. Combine the fractions that contain pure this compound based on the TLC analysis. b. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Final Drying: Dry the purified this compound under vacuum to remove all traces of solvent.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other anti-inflammatory terpenoids, it is hypothesized that this compound exerts its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of this pathway is a key event in the inflammatory response.

Caption: Hypothesized NF-κB Inhibition by this compound.

References

HPLC-UV-DAD-MS method for Tingenone quantification

An HPLC-UV-DAD-MS method provides a robust and sensitive approach for the quantification of Tingenone, a quinonemethide triterpenoid with significant biological activity found in species of the Celastraceae family, such as Maytenus. This application note details a comprehensive protocol for the accurate determination of this compound in plant extracts and other relevant matrices, catering to researchers, scientists, and professionals in drug development.

Application Notes

Introduction

This compound is a natural compound of interest due to its potential therapeutic properties. Accurate quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and drug discovery processes. The method described herein utilizes High-Performance Liquid Chromatography (HPLC) for separation, coupled with UV-Diode Array Detection (DAD) for initial detection and quantification, and Mass Spectrometry (MS) for confirmation and enhanced sensitivity and selectivity.

Principle

The methodology is based on reversed-phase HPLC, which separates this compound from other components of the sample matrix based on its hydrophobicity. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water.

Detection is achieved sequentially. The DAD detector provides spectral information across a wide range of wavelengths, with this compound exhibiting a characteristic UV absorbance. Subsequently, the MS detector, often equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, provides mass-to-charge ratio information, confirming the identity of the analyte and enabling highly sensitive quantification through techniques like Multiple Reaction Monitoring (MRM).

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. Key validation parameters are summarized in the table below.

Experimental Protocols

1. Sample Preparation

-

Plant Material: Dried and powdered plant material (e.g., root bark of Maytenus species) is extracted with a suitable organic solvent. A mixture of n-hexane and diethyl ether (1:1) has been shown to be effective for extracting this compound. Sonication or maceration can be used to enhance extraction efficiency.

-

Liquid Samples: For liquid matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.

-

Final Preparation: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-UV-DAD-MS system. These may require optimization depending on the specific instrument and sample matrix.

| Parameter | Condition |

| HPLC System | A standard HPLC or UHPLC system |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 80% Methanol, 20% Water with 1% Trifluoroacetic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 33 °C |

| Injection Volume | 10 µL |